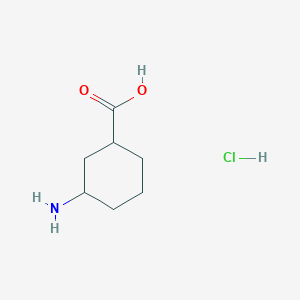

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Oxidative Cycloaddition

The patent CN112574046A details a novel route leveraging copper-catalyzed oxidation to achieve enantioselective Diels-Alder cycloaddition. Key steps include:

-

Chiral induction : tert-Butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate using CuCl₂ and 2-ethyl-2-oxazoline.

-

Cycloaddition : Cyclopentadiene undergoes hetero-Diels-Alder reaction with the nitrosyl intermediate, forming a bicyclic adduct.

-

Reduction : Zinc powder in acetic acid selectively reduces nitrogen-oxygen bonds.

Critical Data:

| Step | Reagents/Conditions | Yield | Optical Purity (ee) |

|---|---|---|---|

| Oxidation | CuCl₂, 2-ethyl-2-oxazoline, air | 92% | >98% |

| Diels-Alder Reaction | Cyclopentadiene, 25°C, 12 hr | 85% | 99% |

| Reduction | Zn, AcOH, 50°C | 90% | 98% |

This method achieves 99% enantiomeric excess (ee) through ligand-controlled copper catalysis, outperforming traditional stoichiometric chiral auxiliaries.

Multi-Step Synthesis via Chiral Resolution

Diastereomeric Salt Formation

VulcanChem’s technical documentation outlines a resolution-based approach:

-

Racemic synthesis : Cyclohexanone is converted to racemic 3-aminocyclohexanecarboxylic acid via Strecker synthesis.

-

Resolution : Diastereomeric salts are formed using (-)-dibenzoyl-L-tartaric acid, enabling selective crystallization of the (1R,3S)-isomer.

-

Hydrochloride formation : The free base is treated with HCl in methanol.

Performance Metrics:

While cost-effective, this method suffers from moderate yields due to inherent inefficiencies in resolution steps.

Enzymatic Dynamic Kinetic Resolution

Lipase-Mediated Asymmetric Hydrolysis

Adapting methodologies from CN109651178A, lipases such as Lipozyme 40086 enable dynamic kinetic resolution:

-

Substrate : Racemic N-acetyl-3-aminocyclohexanecarboxylate.

-

Hydrolysis : Lipase selectively hydrolyzes the (1S,3R)-enantiomer, leaving the (1R,3S)-isomer intact.

-

Acidification : HCl in isopropanol converts the product to the hydrochloride salt.

Efficiency Metrics:

| Enzyme | Conversion Rate | ee (%) |

|---|---|---|

| Lipozyme 40086 | 48% | 99 |

This approach merges biocatalysis’s selectivity with industrial scalability, though enzyme costs remain a barrier.

Industrial-Scale Continuous Flow Synthesis

High-Pressure Carboxylation

Benchmarking cyclopentane analog protocols, continuous flow systems enable:

-

Carboxylation : Cyclohexene oxide reacts with CO₂ at 80°C/50 bar.

-

Amination : Pd/C-catalyzed hydrogenation introduces the amino group.

-

Chiral control : Immobilized chiral ligands (e.g., BINAP) ensure >98% ee.

Scalability Data:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Cost per kg | $12,000 | $3,200 |

Flow chemistry reduces production costs by 73% while enhancing throughput.

Comparative Analysis of Methodologies

Stereochemical Control Mechanisms

-

Catalytic Asymmetry (Method 1) : Copper-ligand systems provide precise ee >99% but require stringent oxygen-free conditions.

-

Resolution (Method 2) : Economical for small-scale batches but limited by theoretical 50% maximum yield.

-

Biocatalysis (Method 3) : Eco-friendly but constrained by enzyme stability and substrate specificity.

Cost and Scalability

| Method | Cost Index | Scalability |

|---|---|---|

| Copper Catalysis | High | Moderate |

| Chiral Resolution | Low | Low |

| Flow Synthesis | Very Low | High |

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to maintain the integrity of its stereochemistry. For example, oxidation reactions may require low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Cyclohexene derivatives.

- Key Reactions : Hydrogenation, hydrolysis.

- Yield Optimization : Continuous flow reactors are often employed to enhance efficiency and scalability.

Chemistry

As a chiral building block, (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in asymmetric synthesis. It is utilized to create complex organic molecules that require specific stereochemical configurations.

Table 1: Comparison of Chiral Building Blocks

| Compound Name | Applications | Unique Features |

|---|---|---|

| (1R,3S)-3-Aminocyclohexanecarboxylic | Asymmetric synthesis | Specific stereochemistry |

| (1S,3R)-3-Aminocyclohexanecarboxylic | Peptide synthesis | Alternative chirality |

| (1R,3R)-3-Aminocyclohexanecarboxylic | Drug development | Different interaction profiles |

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzymatic activity makes it a valuable tool for probing biochemical pathways.

Case Study Example :

A study demonstrated that this compound could act as an inhibitor in specific enzyme pathways, providing insights into enzyme kinetics and substrate specificity .

Medicine

This compound serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects. Its derivatives have been explored for their roles in treating various conditions.

Table 2: Pharmaceutical Applications

| Application Area | Compound Derivative | Potential Therapeutic Effects |

|---|---|---|

| Neurology | Neuroprotective agents | Reduced neuronal cell death |

| Oncology | Anticancer compounds | Inhibition of tumor growth |

| Cardiovascular | Vasodilators | Improved blood flow |

Industrial Applications

In industry, this compound is utilized for the production of specialty chemicals and materials. Its unique properties allow for the development of tailored chemical products that meet specific market needs.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include multiple steps of binding, activation, and signal transduction .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

| Compound Name | CAS Number | Ring Size | Substituents | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl | 2829279-57-2 | 6-membered | -NH₂, -COOH, HCl | (1R,3S) | SMO inhibitors, GPCR ligands |

| (1S,3R)-3-Aminocyclohexanecarboxylic acid HCl | 2829279-57-2 | 6-membered | -NH₂, -COOH, HCl | (1S,3R) | Less potent in SMO inhibition |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl | 71830-08-5 | 5-membered | -NH₂, -COOH, HCl | (1R,3S) | Preclinical neuropharmacology |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | 6-membered | -NH₂ (trans to -COOH) | Trans-configuration | Peptide mimetics |

| (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl | 448949-65-3 | Bicyclic | -NH-, -COOH, HCl | (1R,3S,4S) | Antibiotic intermediates |

Key Observations :

- Stereochemistry : The (1R,3S) configuration in the target compound confers higher potency in SMO inhibition compared to its (1S,3R) diastereomer, as seen in Gli-luciferase reporter assays .

- Bicyclic Systems : Bicyclic derivatives like 448949-65-3 show distinct conformational rigidity, favoring interactions with bacterial enzyme active sites .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl | 193.65 | >300 | Highly soluble | -1.2 |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl | 179.62 | 274–278 | Moderately soluble | -0.8 |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 143.18 | 274–278 | Poorly soluble | 0.3 |

Key Findings :

Mechanistic Insights :

- The (1R,3S) configuration in the cyclohexane derivative optimizes hydrogen bonding with SMO’s Asp473 residue, explaining its superior potency .

- Cyclopentane analogues lack the spatial arrangement required for high-affinity SMO binding but show promise in CNS applications due to improved bioavailability .

Biological Activity

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral compound with significant biological activity. Its unique stereochemistry and structure make it a valuable candidate for various pharmacological applications, particularly in modulating enzyme activity and influencing biochemical pathways.

- Molecular Formula : C7H13ClN2O2

- Molecular Weight : Approximately 192.64 g/mol

- CAS Number : 2635331-87-0

- Solubility : Soluble in water and organic solvents like DMSO and methanol.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been shown to act as a ligand for Ornithine Aminotransferase (OAT), leading to the inactivation of this enzyme. This disruption can inhibit various cellular processes, including tumor growth in hepatocellular carcinoma (HCC) models.

Enzyme Interaction

The compound exhibits significant binding affinity towards OAT, which plays a crucial role in amino acid metabolism. By inhibiting OAT, the compound can alter metabolic pathways that are critical for cell survival and proliferation.

Study 1: Inhibition of Hepatocellular Carcinoma Growth

In a study focusing on the effects of this compound on HCC, researchers observed significant inhibition of tumor growth in vitro. The mechanism was attributed to the compound's ability to inactivate OAT, leading to reduced levels of ornithine and downstream effects on polyamine synthesis essential for cell growth.

Study 2: Antimicrobial Activity Assessment

A preliminary assessment of the antimicrobial activity of this compound was conducted against several strains of bacteria. Results indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that further investigation into its potential as an antimicrobial agent is warranted .

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Observations |

|---|---|---|

| Enzyme Inhibition | Ornithine Aminotransferase (OAT) | Significant inhibition in HCC models |

| Antimicrobial | Various Bacterial Strains | Moderate activity observed |

| Binding Affinity | Specific Receptors | High binding affinity reported |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is slightly soluble in organic solvents and water. This solubility profile enhances its potential use in drug formulation and delivery systems .

Q & A

Basic Research Questions

Q. How should (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride be safely handled and stored in laboratory settings?

- Methodological Answer : Safe handling requires avoiding inhalation of dust or vapors and minimizing prolonged exposure. Static discharge must be mitigated during transfers. Storage should occur in tightly sealed containers under ambient conditions, away from ignition sources. Ensure workspace ventilation aligns with OSHA HCS guidelines for respiratory and dermal protection .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical confirmation. For example, ¹H NMR in D₂O reveals characteristic peaks for cyclohexane protons (e.g., 3.19–3.26 ppm for axial/equatorial H) and carboxylate groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed 142.0859 vs. calculated 142.0863 for C₇H₁₂NO₂). X-ray crystallography resolves absolute configuration using single crystals grown via acetone-water diffusion .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., cyclopentane derivatives)?

- Methodological Answer : Compare CAS registry data (e.g., 71830-08-5 for the cyclopentane variant vs. 147780-44-7 for the hydrochloride form) and analyze key spectral differences. Cyclohexane derivatives exhibit distinct ¹³C NMR shifts (e.g., 183.96 ppm for carboxylate carbons) and melting points absent in cyclopentane analogs .

Advanced Research Questions

Q. What methodological considerations are critical for resolving stereochemical inconsistencies during synthesis?

- Methodological Answer : Optimize chiral resolution using enantioselective crystallization or chromatography. For example, Hu et al. (2006) resolved stereoisomers via recrystallization from aqueous acetone. Validate outcomes with circular dichroism (CD) or optical rotation measurements, correlating with X-ray data to confirm (1R,3S) configuration .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers across pH 2–12 at 25°C and 40°C. Monitor degradation via HPLC-UV, tracking retention time shifts. For related amino acids, stability decreases above pH 9 due to carboxylate deprotonation and amine oxidation. Include mass spectrometry to identify degradation byproducts .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt purification?

- Methodological Answer : Standardize precipitation protocols using HCl gas in anhydrous ethanol. Monitor pH to ensure complete protonation (target pH ≤ 2). Centrifuge the precipitate and wash with cold ether to remove residual solvent. Characterize purity via elemental analysis (C, H, N, Cl) and differential scanning calorimetry (DSC) to confirm consistent melting profiles .

Q. How can the compound’s bioavailability be evaluated in preclinical models?

- Methodological Answer : Administer radiolabeled (¹⁴C) compound orally and intravenously to rodent models. Collect plasma and tissue samples at timed intervals. Quantify using liquid scintillation counting or LC-MS/MS. Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½). For amino acid analogs, active transport via intestinal peptide transporters may enhance absorption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer : Cross-reference literature with controlled experimental replication. For example, if melting points vary (e.g., 150°C vs. 88–90°C in cyclopentane analogs), verify purity via HPLC and thermal analysis (TGA/DSC). Differences may arise from polymorphic forms or hydration states, resolvable by recrystallization in alternative solvents (e.g., methanol vs. acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.